5-bromo-6-(3-methyl-1H-pyrazol-1-yl)pyrazin-2-amine
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Overview
Description
5-bromo-6-(3-methyl-1H-pyrazol-1-yl)pyrazin-2-amine is a heterocyclic compound that features both pyrazole and pyrazine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Mechanism of Action
Target of Action
Pyrazole-bearing compounds, which include this compound, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It’s worth noting that pyrazole derivatives have been reported to show a range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
It’s known that pyrazole derivatives can interact with a variety of biochemical pathways due to their broad range of biological activities .
Result of Action
One study showed that a pyrazole derivative displayed superior antipromastigote activity, being more active than standard drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-6-(3-methyl-1H-pyrazol-1-yl)pyrazin-2-amine typically involves the bromination of a pyrazole derivative followed by the introduction of a pyrazin-2-amine moiety. One common method involves the reaction of 3-methyl-1H-pyrazole with bromine to form 5-bromo-3-methyl-1H-pyrazole. This intermediate is then reacted with 2-aminopyrazine under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
5-bromo-6-(3-methyl-1H-pyrazol-1-yl)pyrazin-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Oxidation: Oxidized products may include pyrazine N-oxides.
Reduction: Reduced products may include pyrazole derivatives with altered oxidation states.
Scientific Research Applications
5-bromo-6-(3-methyl-1H-pyrazol-1-yl)pyrazin-2-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting neurological and inflammatory diseases.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Chemical Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: The compound is explored for its potential use in the development of new materials with unique electronic properties.
Comparison with Similar Compounds
Similar Compounds
5-bromo-3-methyl-1H-pyrazole: A precursor in the synthesis of the target compound.
2-aminopyrazine: Another precursor used in the synthesis.
3-methyl-1H-pyrazole: A related compound with similar structural features.
Uniqueness
5-bromo-6-(3-methyl-1H-pyrazol-1-yl)pyrazin-2-amine is unique due to the presence of both pyrazole and pyrazine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse reactivity and potential interactions with various biological targets, making it a valuable compound in medicinal chemistry and other scientific fields.
Properties
IUPAC Name |
5-bromo-6-(3-methylpyrazol-1-yl)pyrazin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN5/c1-5-2-3-14(13-5)8-7(9)11-4-6(10)12-8/h2-4H,1H3,(H2,10,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDMVOBXAGFHUSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NC(=CN=C2Br)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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